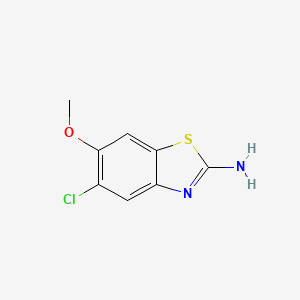

5-Chloro-6-methoxy-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

5-chloro-6-methoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2OS/c1-12-6-3-7-5(2-4(6)9)11-8(10)13-7/h2-3H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLXLABOEWJWJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)SC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359145 | |

| Record name | 5-chloro-6-methoxy-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74821-70-8 | |

| Record name | 5-chloro-6-methoxy-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-6-methoxy-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine

Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2][3] The compound 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine is a member of this privileged class, possessing structural motifs that suggest potential for biological investigation.[4] However, before a compound's therapeutic potential can be realized, a thorough understanding of its fundamental physicochemical properties is paramount. These characteristics—solubility, lipophilicity, and ionization state—govern a molecule's journey through the body, dictating its absorption, distribution, metabolism, and excretion (ADME).[5][6][7] An unfavorable physicochemical profile is a leading cause of attrition in drug development.[5]

This guide provides an in-depth analysis of the core physicochemical properties of this compound. It moves beyond a simple data sheet to offer field-proven insights into the causality behind experimental choices and provides robust, self-validating protocols for determining these critical parameters. The objective is to equip researchers with the foundational knowledge necessary to make informed decisions in the early stages of drug discovery and development.

Core Physicochemical Profile

A quantitative summary of the key physicochemical properties for this compound provides a high-level overview of its drug-like potential. The data presented below is a synthesis of information from chemical databases and predictive models.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClN₂OS | [8] |

| Molecular Weight | 214.67 g/mol | [8][9] |

| Melting Point | Not available | |

| Boiling Point | 377.9 ± 45.0 °C | Predicted[9] |

| Density | 1.485 ± 0.06 g/cm³ | Predicted[9] |

| Predicted LogP | 2.5 | PubChem |

| Predicted pKa (Basic) | 4.53 ± 0.10 | ChemicalBook[10] |

| Predicted Solubility | Data not available |

Section 1: Aqueous Solubility

Expertise & Experience: Aqueous solubility is a critical gatekeeper for oral drug absorption and a key determinant of achievable concentrations for in vitro assays and intravenous formulations.[11][12] A compound must dissolve in the gastrointestinal fluid to be absorbed into systemic circulation. Poor solubility can lead to low bioavailability, undermining an otherwise potent compound.[7][13] We distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium saturation point, while kinetic solubility, often measured in high-throughput screening, reflects the concentration at which a compound precipitates from a supersaturated solution (typically from a DMSO stock).[12][14] For early-stage discovery, kinetic solubility is often a more pragmatic and relevant measure.

Experimental Protocol: High-Throughput Kinetic Solubility Determination via Nephelometry

This protocol describes a common method for assessing the kinetic solubility of a compound, which is crucial for early-stage drug discovery.[11][12] Nephelometry measures the light scattered by suspended particles (precipitate) in a solution.[11]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to ~0.01 mM).

-

Aqueous Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well, ensuring the final DMSO concentration is low and consistent (e.g., 1-2%) across all wells. This rapid addition from a concentrated organic stock induces precipitation for concentrations above the kinetic solubility limit.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) to allow for precipitation to stabilize.

-

Nephelometric Reading: Place the 96-well plate into a laser nephelometer. The instrument measures the turbidity (light scattering) in each well.

-

Data Analysis: Plot the measured turbidity against the compound concentration. The concentration at which the turbidity begins to sharply increase above the baseline is determined as the kinetic solubility.

Trustworthiness: This protocol is self-validating. The inclusion of a concentration gradient allows for the clear identification of a precipitation point. Control wells containing only the DMSO/buffer solution should show minimal turbidity, establishing a clear baseline.

Caption: Workflow for Kinetic Solubility Determination.

Section 2: Lipophilicity (LogP & LogD)

Expertise & Experience: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a master parameter in drug design.[15] It profoundly influences membrane permeability, plasma protein binding, metabolic clearance, and target engagement.[16] The partition coefficient (LogP) is the measure of this property in a neutral state, defined as the log of the concentration ratio of a compound in an immiscible organic (n-octanol) and aqueous phase.[17] However, since most drugs are ionizable, the distribution coefficient (LogD) is often more biologically relevant. LogD is the partition coefficient at a specific pH (typically physiological pH 7.4), accounting for both neutral and ionized species.[16] For a basic compound like this compound, LogD at pH 7.4 will be lower than its LogP because a portion of the molecules will be protonated and more water-soluble.

Experimental Protocol: LogD₇.₄ Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining LogP and LogD values.[17][18][19] It directly measures the partitioning of the compound between two immiscible phases.

Methodology:

-

Phase Preparation: Prepare a buffered aqueous phase (PBS, pH 7.4) and an organic phase (n-octanol). Pre-saturate each solvent by mixing them vigorously and then allowing them to separate. This ensures the volumes do not change during the experiment.

-

Compound Addition: Add a known amount of this compound to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated PBS (pH 7.4).

-

Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-3 hours) to ensure the compound fully partitions and reaches equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial at low speed to ensure a clean separation of the aqueous and organic layers.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

Trustworthiness: The protocol's validity is ensured by using pre-saturated solvents to prevent volume changes and by direct quantification of the compound in both phases. A mass balance calculation (total amount recovered vs. initial amount) can be performed to check for experimental losses.

Caption: Shake-Flask Method for LogD Determination.

Section 3: Ionization Constant (pKa)

Expertise & Experience: The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[20] For a drug candidate, the pKa dictates its charge state in different physiological compartments, which in turn affects its solubility, permeability, and target binding.[15] this compound contains a primary amine group, which is basic. This means at a pH below its pKa, the amine group will be protonated (cationic), increasing aqueous solubility but potentially decreasing passive membrane permeability. Above the pKa, the molecule will be predominantly neutral and more lipophilic.

Experimental Protocol: pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution as a titrant is added.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent, often a co-solvent system like methanol/water, to ensure solubility throughout the titration.

-

Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a micro-burette for precise titrant delivery.

-

Acidic Titration: Add a standardized strong acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH of the solution after each addition.

-

Equivalence Point: Continue the titration past the point of complete protonation of the amine group. Plot the pH versus the volume of titrant added. The point of maximum inflection on the curve represents the equivalence point.

-

Half-Equivalence Point: The half-equivalence point occurs at exactly half the volume of titrant required to reach the equivalence point.[21]

-

pKa Determination: According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH of the solution is equal to the pKa of the compound.[20][22]

Trustworthiness: The accuracy of this method relies on the precise calibration of the pH meter and the accurate standardization of the titrant. The full titration curve provides a complete picture of the ionization behavior, and the inflection point serves as an unambiguous marker for the equivalence point, from which the pKa is reliably determined.

Caption: Workflow for pKa Determination via Titration.

Section 4: Spectroscopic Profile

While not strictly physicochemical properties in the ADME sense, spectroscopic data are essential for structural confirmation and purity assessment.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR would be expected to show signals for the aromatic protons on the benzothiazole ring, the methoxy group protons, and the amine protons.[23]

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups. Expected peaks would include N-H stretches for the amine, C-O stretches for the methoxy ether, and characteristic aromatic C=C and C-N stretches.[24][25]

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight, confirming the elemental composition of the molecule. The fragmentation pattern can offer further structural clues.[26]

Conclusion

The physicochemical properties of this compound—characterized by its basic amine group, moderate predicted lipophilicity, and likely limited aqueous solubility in its neutral form—paint a picture of a classic drug-like molecule. Its behavior will be heavily pH-dependent, a critical consideration for its formulation and biological testing. The experimental protocols detailed in this guide provide a robust framework for empirically determining these properties, replacing prediction with hard data. This foundational knowledge is indispensable for any research program aiming to advance this compound or its analogs from a preliminary hit to a viable lead candidate. A comprehensive understanding of the interplay between structure, physicochemical properties, and biological function is the bedrock of successful drug discovery.[7][27]

References

- 1. mdpi.com [mdpi.com]

- 2. iosrjournals.org [iosrjournals.org]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 6. fiveable.me [fiveable.me]

- 7. What are the physicochemical properties of drug? [lookchem.com]

- 8. This compound | C8H7ClN2OS | CID 945354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. 5-METHOXY-1,3-BENZOTHIAZOL-2-AMINE CAS#: 54346-87-1 [amp.chemicalbook.com]

- 11. rheolution.com [rheolution.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 16. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 17. acdlabs.com [acdlabs.com]

- 18. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery | Bentham Science [eurekaselect.com]

- 20. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 21. ck12.org [ck12.org]

- 22. scribd.com [scribd.com]

- 23. benchchem.com [benchchem.com]

- 24. Benzothiazole, 5-chloro-2-methyl- [webbook.nist.gov]

- 25. 5-CHLORO-2-BENZOTHIAZOLINONE(20600-44-6) 1H NMR [m.chemicalbook.com]

- 26. arabjchem.org [arabjchem.org]

- 27. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of a Privileged Scaffold: A Technical Guide to 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine

Introduction: The Significance of the 2-Aminobenzothiazole Core

Molecular Structure and Predicted Spectral Overview

The structural features of 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine, including the chloro and methoxy substituents on the benzene ring and the amino group at the 2-position of the thiazole ring, give rise to a unique spectral signature. Understanding this signature is key to its unambiguous identification and the confirmation of its synthesis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of a molecule.[6] For this compound, both ¹H and ¹³C NMR will provide critical information on the electronic environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are presented in the table below, with the solvent being a typical deuterated solvent like DMSO-d₆.[7]

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | Aromatic Proton (H-4) |

| ~7.2 | s | 1H | Aromatic Proton (H-7) |

| ~7.0 (broad) | s | 2H | -NH₂ |

| ~3.8 | s | 3H | -OCH₃ |

Causality Behind Predictions: The aromatic protons are expected in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The presence of the electron-donating methoxy group and the electron-withdrawing chloro group will influence their precise chemical shifts. The amine protons are expected to be a broad singlet due to quadrupole broadening and exchange with residual water in the solvent. The methoxy protons will appear as a sharp singlet in the upfield region.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~168 | C2 (Carbon attached to -NH₂) |

| ~155 | C6 (Carbon attached to -OCH₃) |

| ~148 | C7a (Quaternary carbon) |

| ~130 | C3a (Quaternary carbon) |

| ~125 | C5 (Carbon attached to -Cl) |

| ~115 | C4 |

| ~105 | C7 |

| ~56 | -OCH₃ |

Causality Behind Predictions: The C2 carbon, being attached to two nitrogen atoms, is expected to be the most downfield. The carbons attached to the electronegative oxygen (C6) and nitrogen atoms (C7a, C3a) will also be in the downfield region. The chloro-substituted carbon (C5) will be deshielded, while the remaining aromatic carbons will appear at chemical shifts typical for substituted benzene rings. The methoxy carbon will be the most upfield signal.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[6]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard for chemical shifts.[6]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

subgraph "cluster_Prep" { label = "Sample Preparation"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; Dissolve [label="Dissolve Compound\nin Deuterated Solvent"]; Add_TMS [label="Add TMS Standard"]; Dissolve -> Add_TMS; }

subgraph "cluster_Acq" { label = "Data Acquisition"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; Acquire_1H [label="Acquire ¹H Spectrum"]; Acquire_13C [label="Acquire ¹³C Spectrum"]; Acquire_1H -> Acquire_13C; }

subgraph "cluster_Proc" { label = "Data Processing & Analysis"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; Process [label="Process Raw Data"]; Interpret [label="Interpret Spectra"]; Process -> Interpret; }

Add_TMS -> Acquire_1H [lhead=cluster_Acq]; Acquire_13C -> Process [lhead=cluster_Proc]; }

Caption: A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| 3450-3300 | Strong, Broad | N-H stretching (amine) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (aliphatic -OCH₃) |

| 1630-1600 | Strong | C=N stretching (thiazole ring) |

| 1580-1450 | Medium to Strong | C=C stretching (aromatic ring) |

| 1250-1200 | Strong | C-O stretching (aryl ether) |

| 850-800 | Strong | C-Cl stretching |

Causality Behind Predictions: The broad N-H stretching band is a hallmark of the primary amine group. The C=N and C=C stretching vibrations confirm the presence of the benzothiazole ring system. The strong C-O stretching band is indicative of the methoxy group, and the C-Cl stretch will appear in the fingerprint region.

Experimental Protocol: FT-IR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for acquiring IR spectra of solid samples.[4]

-

Instrument Background: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.[6]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹.[4]

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

subgraph "cluster_Setup" { label = "Instrument Setup"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; Background [label="Record Background\nSpectrum"]; }

subgraph "cluster_Sample" { label = "Sample Analysis"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; Apply_Sample [label="Apply Sample to\nATR Crystal"]; Acquire_Spectrum [label="Acquire IR Spectrum"]; Apply_Sample -> Acquire_Spectrum; }

subgraph "cluster_Analysis" { label = "Data Interpretation"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; Analyze [label="Analyze Absorption\nBands"]; }

Background -> Apply_Sample [lhead=cluster_Sample]; Acquire_Spectrum -> Analyze [lhead=cluster_Analysis]; }

Caption: The workflow for FT-IR analysis using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound.[6]

Predicted Mass Spectral Data

For this compound (Molecular Weight: 214.68 g/mol ), electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce the protonated molecular ion.

| m/z (Predicted) | Relative Intensity | Assignment |

| 215.0 | High | [M+H]⁺ (for ³⁵Cl) |

| 217.0 | Medium | [M+H]⁺ (for ³⁷Cl, isotopic peak) |

Causality Behind Predictions: The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes, respectively. This isotopic signature is a key diagnostic feature for chlorine-containing compounds. Further fragmentation would likely involve the loss of small neutral molecules such as CH₃ or CO.

Experimental Protocol: Mass Spectrometry

A general protocol for mass spectrometry analysis is as follows:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[6]

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as ESI.

-

Mass Analysis: The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

subgraph "cluster_Intro" { label = "Sample Introduction"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; Prepare [label="Prepare Dilute\nSolution"]; Inject [label="Inject into\nMass Spectrometer"]; Prepare -> Inject; }

subgraph "cluster_Analysis" { label = "Mass Analysis"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; Ionize [label="Ionize Sample\n(e.g., ESI)"]; Separate [label="Separate Ions\nby m/z"]; Detect [label="Detect Ions"]; Ionize -> Separate -> Detect; }

subgraph "cluster_Output" { label = "Data Output"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; Generate [label="Generate Mass\nSpectrum"]; }

Inject -> Ionize [lhead=cluster_Analysis]; Detect -> Generate [lhead=cluster_Output]; }

Caption: A logical workflow for mass spectrometry analysis.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive analysis of NMR, IR, and Mass spectral data provides a self-validating system for the structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle. By integrating the insights from these powerful analytical methods, researchers can confidently verify the identity and purity of their synthesized compounds, paving the way for further biological evaluation and the development of novel therapeutics.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. iosrjournals.org [iosrjournals.org]

- 3. facm.ucl.ac.be [facm.ucl.ac.be]

- 4. benchchem.com [benchchem.com]

- 5. 6-Methoxy-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine (CAS 74821-70-8): A Modulator of Calcium-Activated Potassium Channels

Introduction

5-Chloro-6-methoxy-1,3-benzothiazol-2-amine, registered under CAS number 74821-70-8, is a substituted benzothiazole that has emerged from targeted chemical synthesis as a noteworthy modulator of ion channel activity. While the benzothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its broad range of pharmacological activities, the specific biological profile of this particular compound has been elucidated through focused investigation. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and, most importantly, the detailed biological activity of this compound as an activator of small- and intermediate-conductance calcium-activated potassium channels (KCa2/3). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of ion channels and the therapeutic potential of their modulators.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic aromatic compound. Its structure is characterized by a benzothiazole core, which is a fusion of a benzene ring and a thiazole ring. The key substitutions that define its specific identity are a chlorine atom at the 5-position and a methoxy group at the 6-position of the benzothiazole ring system, with an amine group at the 2-position.

| Property | Value | Source |

| CAS Number | 74821-70-8 | N/A |

| Molecular Formula | C₈H₇ClN₂OS | [1] |

| Molecular Weight | 214.67 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | SKA-13 | |

| Appearance | Solid (predicted) | N/A |

| Predicted XlogP | 2.6 |

Synthesis

The synthesis of this compound and its analogs typically follows established routes for the formation of the 2-aminobenzothiazole core. A common and effective method is the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, such as bromine. This oxidative cyclization, known as the Hugerschoff reaction, provides a direct route to the desired benzothiazole.

For the synthesis of this compound, the likely starting material would be 4-chloro-5-methoxyaniline. The general synthetic workflow is depicted below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: General Synthesis of 2-Aminobenzothiazoles

The following is a generalized protocol based on the synthesis of similar benzothiazole derivatives. The specific reaction conditions for this compound may require optimization.

-

Reaction Setup: To a solution of the appropriately substituted aniline (1 equivalent) in a suitable solvent such as glacial acetic acid, add potassium thiocyanate or ammonium thiocyanate (1-2 equivalents).

-

Bromination: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into a beaker of crushed ice and neutralize with a base, such as ammonium hydroxide or sodium hydroxide, to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Biological Activity: A Positive Modulator of KCa2 and KCa3.1 Channels

The primary and most well-characterized biological activity of this compound is its role as a positive modulator (activator) of small-conductance (KCa2) and intermediate-conductance (KCa3.1) calcium-activated potassium channels. In a key study by Sankaranarayanan et al. (2007), this compound, referred to as SKA-13, was identified as part of a library of benzothiazoles designed to be potent activators of these channels.

KCa2 (comprising subtypes KCa2.1, KCa2.2, and KCa2.3) and KCa3.1 channels are voltage-independent potassium channels that are gated by intracellular calcium. They play crucial roles in regulating neuronal excitability, smooth muscle tone, and immune cell function. Their activation leads to potassium efflux, hyperpolarization of the cell membrane, and a subsequent reduction in cellular excitability.

Mechanism of Action

This compound acts as a positive allosteric modulator of KCa2 and KCa3.1 channels. This means it binds to a site on the channel protein that is distinct from the calcium-binding site. This binding increases the apparent affinity of the channel for calcium, leading to channel opening at lower intracellular calcium concentrations than would normally be required. This potentiation of channel activity results in an enhanced hyperpolarizing current.

Caption: Proposed mechanism of action for this compound (SKA-13).

Quantitative Data: In Vitro Potency

The potency of this compound (SKA-13) as an activator of KCa2 and KCa3.1 channels was quantified using electrophysiological techniques, specifically whole-cell patch-clamp recordings from COS-7 cells transiently expressing the respective human channel subtypes. The following table summarizes the reported half-maximal effective concentrations (EC₅₀).

| Channel Subtype | EC₅₀ (µM) of SKA-13 |

| hKCa2.1 | > 10 |

| hKCa2.2 | > 10 |

| hKCa2.3 | 2.9 |

| hKCa3.1 | 1.2 |

Data extracted from Sankaranarayanan et al. (2007).

These data indicate that this compound is a moderately potent activator of hKCa2.3 and hKCa3.1 channels, with a slight preference for hKCa3.1. Its activity against hKCa2.1 and hKCa2.2 is significantly lower.

Experimental Protocol: Whole-Cell Patch-Clamp Assay for KCa Channel Activators

The following is a representative protocol for evaluating the activity of compounds like this compound on KCa channels.

-

Cell Culture and Transfection:

-

Culture COS-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Transiently transfect the cells with plasmids encoding the human KCa channel subtype of interest (e.g., hKCa2.3 or hKCa3.1) and a fluorescent reporter protein (e.g., GFP) using a suitable transfection reagent.

-

Incubate the transfected cells for 24-48 hours to allow for channel expression.

-

-

Electrophysiological Recording:

-

Prepare a recording chamber with an extracellular solution containing (in mM): 160 NaCl, 4.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4.

-

Use borosilicate glass pipettes (2-4 MΩ resistance) filled with an intracellular solution containing (in mM): 145 K-aspartate, 2 MgCl₂, 10 HEPES, 10 EGTA, and a calculated amount of CaCl₂ to achieve a specific free Ca²⁺ concentration (e.g., 250 nM), pH 7.2.

-

Establish a whole-cell patch-clamp configuration on a fluorescently identified transfected cell.

-

Hold the cell at a membrane potential of -80 mV and apply voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) to elicit KCa currents.

-

-

Compound Application and Data Analysis:

-

Record baseline currents in the absence of the test compound.

-

Perfuse the recording chamber with the extracellular solution containing various concentrations of this compound.

-

Record the potentiated currents at each compound concentration.

-

Measure the current amplitude at a specific voltage (e.g., 0 mV).

-

Plot the concentration-response curve and fit the data to a Hill equation to determine the EC₅₀ value.

-

Caption: Workflow for evaluating KCa channel activators using whole-cell patch-clamp.

Structure-Activity Relationship (SAR) Insights

The study by Sankaranarayanan et al. (2007) provides valuable, albeit limited, SAR insights for the benzothiazole class of KCa2/3 activators. The activity of this compound (SKA-13) can be contextualized by comparing it to other analogs:

-

Importance of Benzene Ring Substitution: Unsubstituted 2-aminobenzothiazole is a very weak activator. The presence of substituents on the benzene ring is crucial for potency.

-

Role of Chloro and Methoxy Groups: The combination of a 5-chloro and 6-methoxy group in SKA-13 confers moderate potency. The specific positioning and electronic nature of these groups likely influence the binding of the molecule to its allosteric site on the channel. For instance, other benzothiazoles with different substitution patterns in the same study exhibited a range of potencies, highlighting the sensitivity of the channel to the chemical nature of the substituents.

Therapeutic and Research Applications

As a moderately potent activator of KCa2.3 and KCa3.1 channels, this compound serves as a valuable research tool for probing the physiological and pathophysiological roles of these channels. The development of activators for these channels is an area of active research with potential therapeutic applications in a variety of conditions, including:

-

Hypertension: KCa3.1 channels are involved in endothelium-derived hyperpolarization, which contributes to vasodilation. Activators of these channels have been shown to lower blood pressure.

-

Neurodegenerative Diseases: KCa2 channels are important regulators of neuronal firing patterns. Their activation may offer a neuroprotective effect in conditions such as ataxia and epilepsy.

-

Inflammatory and Fibrotic Diseases: KCa3.1 channels are expressed on various immune cells and fibroblasts, and their modulation can impact inflammatory responses and tissue remodeling.

While this compound itself has not been advanced into clinical development, it represents an important chemical scaffold. More potent and selective analogs based on its structure could be pursued as potential therapeutic agents.

Conclusion

This compound (CAS 74821-70-8), also known as SKA-13, is a synthetic benzothiazole derivative with well-defined activity as a positive allosteric modulator of KCa2.3 and KCa3.1 potassium channels. Its ability to potentiate channel opening at low intracellular calcium concentrations makes it a valuable tool for studying the function of these channels and a lead compound for the development of novel therapeutics targeting conditions such as hypertension and neurological disorders. This guide has provided a comprehensive overview of its chemical properties, synthesis, and detailed biological activity, offering a foundation for researchers and drug developers working in the field of ion channel pharmacology.

References

A Technical Guide to the Discovery and Synthesis of Novel 2-Aminobenzothiazole Derivatives

Foreword: The Enduring Relevance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, demonstrating a remarkable capacity to interact with a multitude of biological targets. These are often referred to as "privileged scaffolds." The 2-aminobenzothiazole moiety, a bicyclic heterocycle composed of a fused benzene and thiazole ring with a reactive amino group at the 2-position, is a quintessential example of such a scaffold.[1][2] Its structural rigidity, combined with the electronic properties endowed by its sulfur and nitrogen heteroatoms, makes it an ideal foundation for designing novel therapeutic agents.

Derivatives of this core have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective properties.[1][3][4][5] The approved drug Riluzole, used to treat amyotrophic lateral sclerosis (ALS), stands as a clinical testament to the therapeutic potential of this chemical class.[1] This guide offers an in-depth exploration of the synthesis, derivatization, and biological evaluation of novel 2-aminobenzothiazole derivatives, designed for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Synthesis of the 2-Aminobenzothiazole Core: From Classical Methods to Modern Innovations

The construction of the 2-aminobenzothiazole core is a foundational step in the development of new derivatives. The choice of synthetic route is often a balance between substrate availability, desired substitution patterns, reaction efficiency, and scalability.

The Classical Approach: Oxidative Cyclization of Arylthioureas

The most established method for synthesizing 2-aminobenzothiazoles is the oxidative cyclization of an N-arylthiourea, often generated in situ. This reaction, a variation of the Hugershoff synthesis, typically involves treating a substituted aniline with a thiocyanate salt (e.g., KSCN, NH₄SCN) in the presence of an oxidizing agent, most commonly bromine in glacial acetic acid.[4][5][6]

Causality of Experimental Choice:

-

Aniline: The starting aniline provides the benzene ring portion of the final benzothiazole. Substituents on the aniline ring are carried through to the final product, allowing for the synthesis of 4-, 5-, 6-, or 7-substituted 2-aminobenzothiazoles.

-

Thiocyanate Salt: This reagent serves as the source for the "-N=C-S-" portion of the thiazole ring.

-

Bromine in Acetic Acid: Bromine acts as the oxidizing agent, facilitating the electrophilic cyclization onto the aromatic ring to close the thiazole ring. Acetic acid serves as a solvent that is compatible with the reagents and intermediates. The reaction is typically run at low temperatures (0-10°C) during bromine addition to control the exothermic reaction and minimize side-product formation.[6]

While robust and widely applicable, this method can be limited by the harsh acidic and oxidative conditions, which may not be suitable for anilines bearing sensitive functional groups.

Modern Synthetic Strategies

To overcome the limitations of classical methods and to facilitate high-throughput synthesis, a variety of modern approaches have been developed. These methods often prioritize efficiency, atom economy, and milder reaction conditions.

-

One-Pot Syntheses: These procedures combine multiple reaction steps into a single operation, avoiding the isolation of intermediates. For instance, one-pot methods for synthesizing 2-aminobenzothiazoles from 2-iodoanilines and dithiocarbamates using copper catalysis have been reported, offering high yields and operational simplicity.[7]

-

Transition Metal-Catalyzed Reactions: The use of transition metal catalysts has enabled novel C-S bond formations, a key step in benzothiazole synthesis.[2] These reactions often proceed under milder conditions and with greater functional group tolerance.

-

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are exceptionally powerful for generating chemical libraries. The use of 2-aminobenzothiazole as a building block in MCRs has led to the rapid synthesis of complex heterocyclic systems.[8][9]

Derivatization and Structure-Activity Relationships (SAR)

The true power of the 2-aminobenzothiazole scaffold lies in its capacity for facile derivatization. The C2-amino group and the benzene ring are primary sites for modification, allowing for the fine-tuning of physicochemical properties and biological activity.[5][10]

-

Modification of the C2-Amino Group: The exocyclic amino group is highly nucleophilic and can readily undergo acylation, sulfonylation, and reactions with isocyanates or isothiocyanates to form amides, sulfonamides, ureas, and thioureas, respectively.[6][7][11] These modifications can introduce new pharmacophoric features and alter the molecule's hydrogen bonding capabilities.

-

Substitution on the Benzene Ring: Introducing electron-donating or electron-withdrawing groups onto the benzene portion of the scaffold can significantly impact the molecule's electronic profile, lipophilicity, and metabolic stability.

The systematic exploration of these modifications leads to the development of Structure-Activity Relationships (SAR), which are crucial for optimizing lead compounds.

Table 1: Example SAR for Anticancer Activity of 2-Aminobenzothiazole Derivatives

| Parent Scaffold | Position of Modification | Substituent | Target/Cell Line | Activity (IC₅₀) | SAR Insight | Reference |

| 2-aminobenzothiazole | C6 | -Cl | S. aureus | MIC = 2.9 µM | Halogen substitution can be critical for activity. | [12] |

| 2-aminobenzothiazole | C6 | -H (unsubstituted) | S. aureus | MIC = 8.1 µM | Removal of the chloro group leads to a ~3-fold loss in activity. | [12] |

| 2-aminobenzothiazole-amide | Phenyl ring of amide | 4-Nitro | A549 (Lung Cancer) | 22.13 µM | The nitro group contributes significantly to cytotoxic activity. | [10] |

| 2-aminobenzothiazole-amide | Phenyl ring of amide | 4-Fluoro | A549 (Lung Cancer) | > 100 µM | Replacing the nitro group with fluoro abolishes activity. | [10] |

| 2-aminobenzothiazole | C2-amino | Thiazolidinedione | VEGFR-2 | 0.15 µM | Hybrid molecules can exhibit potent kinase inhibition. | [1] |

Biological Evaluation and Therapeutic Frontiers

The diverse biological activities of 2-aminobenzothiazole derivatives make them attractive candidates for multiple therapeutic areas.

Anticancer Activity

This is one of the most extensively studied areas. These compounds have been shown to inhibit a range of targets crucial for cancer cell proliferation and survival.[1]

-

Kinase Inhibition: Many derivatives act as potent inhibitors of protein kinases, which are often dysregulated in cancer. Key targets include Phosphoinositide 3-kinase (PI3K), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][3][10] Inhibition of the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, is a common mechanism of action.[3][10]

-

Cytotoxicity: Novel derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers.[3][10]

Antimicrobial Activity

Derivatives have also shown promise as antimicrobial agents. Potent activity has been observed against various bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[12] However, a significant challenge is that the scaffold can be a substrate for efflux pumps in Gram-negative bacteria, reducing its efficacy.[12] Research is ongoing to design derivatives that can evade these resistance mechanisms.

Self-Validating Experimental Protocols

The following protocols are provided as a trusted starting point for the synthesis and evaluation of novel 2-aminobenzothiazole derivatives. They are designed to be self-validating, meaning they include standard characterization and control steps to ensure the reliability of the results.

Protocol 1: Synthesis of 2-Amino-6-chlorobenzothiazole

This protocol describes a classical synthesis, which serves as a reliable method for producing the core scaffold.

Materials:

-

4-chloroaniline

-

Potassium thiocyanate (KSCN)

-

Glacial acetic acid

-

Bromine (Br₂)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware, magnetic stirrer, ice bath

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloroaniline (1 equivalent) and potassium thiocyanate (2 equivalents) in glacial acetic acid.

-

Cooling: Cool the reaction mixture in an ice-salt bath to 0°C.

-

Bromine Addition: Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise from the dropping funnel. Causality: The temperature must be maintained below 10°C to prevent the formation of polybrominated byproducts and to control the exothermic reaction.[5]

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours to ensure the cyclization is complete.

-

Workup: Pour the reaction mixture into a beaker containing ice-cold water. A precipitate will form.

-

Isolation: Filter the solid precipitate using a Büchner funnel and wash thoroughly with water to remove any remaining acid and salts.

-

Purification: Recrystallize the crude product from ethanol to obtain the purified 2-amino-6-chlorobenzothiazole.

-

Characterization: Dry the purified product and characterize it to confirm its identity and purity using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[10] The melting point should also be determined and compared to the literature value.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

This is a standard colorimetric assay to assess the metabolic activity of cells and, by inference, their viability and proliferation.

Materials:

-

Cancer cell line (e.g., A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Synthesized 2-aminobenzothiazole derivative

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[5]

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Causality: Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

The 2-aminobenzothiazole scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. Its synthetic tractability and ability to interact with a wide range of biological targets ensure its continued relevance in drug discovery.[2] Future research will likely focus on several key areas:

-

Target Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.

-

Overcoming Resistance: Developing compounds that can evade known resistance mechanisms, such as bacterial efflux pumps or mutations in kinase gatekeeper residues.[12]

-

Advanced Drug Delivery: Incorporating 2-aminobenzothiazole derivatives into novel drug delivery systems to improve their pharmacokinetic and pharmacodynamic properties.

-

Green Synthesis: Expanding the use of green chemistry principles, such as MCRs and one-pot syntheses, to create these valuable compounds in a more sustainable and environmentally friendly manner.[7]

By integrating modern synthetic methodologies with robust biological evaluation and a deep understanding of structure-activity relationships, the full therapeutic potential of the 2-aminobenzothiazole scaffold can continue to be unlocked.

References

- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iajesm.in [iajesm.in]

- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. benchchem.com [benchchem.com]

- 6. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in the Application of 2-Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ajrconline.org [ajrconline.org]

- 12. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Postulated Mechanism of Action of 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine

Prepared for Researchers, Scientists, and Drug Development Professionals

Preamble: The Benzothiazole Scaffold in Modern Drug Discovery

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity, combined with the ease of functionalization at various positions, has made it a cornerstone for the development of a plethora of therapeutic agents.[1][2] Derivatives of this versatile heterocycle have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and neuroprotective effects.[3][4][5][6] The biological activity of a benzothiazole derivative is intricately linked to the nature and position of its substituents, which modulate its physicochemical properties and its interaction with biological targets.[7] This guide will delve into the postulated mechanism of action of a specific derivative, 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine, by synthesizing data from structurally related analogs and outlining the experimental methodologies required for its definitive elucidation.

Chemical Identity and Structural Considerations

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₇ClN₂OS

-

Core Structure: The molecule is built upon the 2-aminobenzothiazole framework. Key substitutions include a chloro group at the 5-position and a methoxy group at the 6-position of the benzene ring. These substitutions are critical as they can significantly influence the molecule's electronic distribution, lipophilicity, and steric profile, thereby dictating its target-binding affinity and specificity.

Postulated Mechanisms of Action Based on Analog Studies

Direct mechanistic studies on this compound are not extensively reported in the public domain. However, by examining the activities of closely related 5-chloro and 6-methoxy benzothiazole derivatives, we can infer potential mechanisms of action.

Anti-inflammatory Activity: Inhibition of Pro-inflammatory Pathways

Several studies have highlighted the anti-inflammatory potential of substituted 2-aminobenzothiazoles.[8] A plausible mechanism for this activity is the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

-

Hypothesized Target: Cyclooxygenase (COX) enzymes, particularly COX-2.

-

Causality: The 2-aminobenzothiazole scaffold can be accommodated within the active site of COX enzymes. The chloro and methoxy substituents may enhance binding affinity through hydrophobic and hydrogen-bonding interactions. Inhibition of COX-2 would lead to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation and pain.

A study on various 2-aminobenzothiazole derivatives demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model, a standard in vivo assay for screening anti-inflammatory drugs.[8] Notably, compounds with chloro and methoxy substitutions were among the more active in the series, suggesting a positive contribution of these functional groups to the anti-inflammatory effect.[8]

Anticancer Activity: Modulation of Cell Signaling Pathways

The benzothiazole scaffold is present in several compounds with demonstrated anticancer properties.[9] The mechanism often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

-

Hypothesized Target: Phosphoinositide 3-kinases (PI3Ks).

-

Causality: The PI3K/AKT/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer. Many small molecule inhibitors of PI3K share structural similarities with the benzothiazole framework. The 2-amino group can serve as a key hydrogen bond donor, while the bicyclic ring system can engage in pi-stacking and hydrophobic interactions within the ATP-binding pocket of the kinase. Research on novel 2-aminobenzothiazole derivatives has pointed towards their potential to inhibit PI3Kγ.[9]

The substitution pattern on the benzothiazole ring is crucial for conferring selectivity and potency. The electron-withdrawing nature of the chlorine atom at the 5-position and the electron-donating methoxy group at the 6-position could modulate the electronic properties of the aromatic system, influencing its interaction with the target protein.[7]

Antimicrobial Activity

Certain substituted benzothiazoles have shown promising activity against various microbial strains, including fungi and bacteria like Mycobacterium tuberculosis.[2][10]

-

Hypothesized Target: The specific molecular targets in microbial systems are diverse and not always well-defined for this class of compounds. However, potential mechanisms could involve the inhibition of essential enzymes in microbial metabolic pathways or disruption of cell wall integrity.

-

Causality: The lipophilic nature of the benzothiazole ring system allows for penetration of microbial cell membranes. The specific substituents would then determine the interaction with intracellular targets. For instance, in the context of M. tuberculosis, some benzothiazoles have been identified through screens against hypomorph strains, suggesting potential interference with essential cellular processes like protein secretion.[10]

Experimental Workflows for Mechanism of Action Elucidation

To definitively establish the mechanism of action of this compound, a systematic experimental approach is required.

Target Identification and Validation

A critical first step is to identify the direct molecular target(s) of the compound.

Experimental Protocol: Kinase Inhibition Profiling

-

Objective: To screen the compound against a broad panel of human kinases to identify potential targets.

-

Methodology:

-

Prepare a stock solution of this compound in DMSO.

-

Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that employs radiometric, fluorescence, or luminescence-based assays.

-

Screen the compound at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases.

-

Analyze the percentage of inhibition for each kinase. Hits are typically defined as kinases with >50% or >70% inhibition.

-

-

Follow-up: For identified hits, perform dose-response studies to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Diagram: Target Identification Workflow

Caption: Workflow for kinase target identification and validation.

Cellular Pathway Analysis

Once a primary target is identified, the next step is to confirm its engagement in a cellular context and understand the downstream consequences.

Experimental Protocol: Western Blot Analysis of Signaling Pathways

-

Objective: To assess the effect of the compound on the phosphorylation status of key proteins in a relevant signaling pathway (e.g., PI3K/AKT pathway).

-

Methodology:

-

Culture a relevant cell line (e.g., a cancer cell line known to have an active PI3K pathway).

-

Treat the cells with varying concentrations of this compound for a specified duration.

-

Lyse the cells and quantify the total protein concentration.

-

Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target protein and its downstream effectors (e.g., p-AKT, total AKT).

-

Use secondary antibodies conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Quantify the band intensities to determine the change in protein phosphorylation.

-

Diagram: PI3K Signaling Pathway and Point of Inhibition

Caption: Postulated inhibition of the PI3K signaling pathway.

Quantitative Data Summary

While specific data for the title compound is unavailable, the following table illustrates how such data for a series of analogs would be presented.

| Compound ID | Substitution Pattern | Target IC₅₀ (nM) | Cellular Potency (EC₅₀, µM) |

| BTZ-1 | 5-Cl, 6-OCH₃ | TBD | TBD |

| BTZ-2 | 5-Cl | 150 | 1.2 |

| BTZ-3 | 6-OCH₃ | 275 | 3.5 |

| BTZ-4 | Unsubstituted | >10,000 | >50 |

TBD: To Be Determined

Conclusion and Future Directions

This compound is a compound of significant interest due to the established pharmacological potential of its structural class. Based on the analysis of related compounds, its mechanism of action is likely to involve the modulation of key signaling pathways implicated in inflammation and cancer, with protein kinases such as PI3K and enzymes like COX being high-priority targets for investigation.

The definitive elucidation of its mechanism of action requires a rigorous experimental approach, as outlined in this guide. Future research should focus on comprehensive target identification studies, detailed cellular and biochemical assays to confirm target engagement and downstream effects, and ultimately, in vivo studies in relevant disease models to validate its therapeutic potential. Such a systematic approach will be crucial in advancing this promising scaffold from a chemical entity to a potential therapeutic agent.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. facm.ucl.ac.be [facm.ucl.ac.be]

- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 4. Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives - Journal of Young Pharmacists [jyoungpharm.org]

- 5. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications [ouci.dntb.gov.ua]

- 6. 6-Methoxy-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine: A Privileged Scaffold in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine, a heterocyclic compound of significant interest to researchers in drug discovery and medicinal chemistry. The benzothiazole core is a well-established "privileged scaffold," known for its ability to bind to a wide array of biological targets, conferring a broad spectrum of pharmacological activities.[1] This document details the fundamental chemical identifiers, physicochemical properties, a validated synthetic protocol, characteristic spectral data, and essential safety information for this specific analogue. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Introduction: The Significance of the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole moiety is a cornerstone in modern medicinal chemistry. Its rigid, bicyclic structure, rich in heteroatoms, provides an ideal framework for developing selective and potent modulators of biological systems. Compounds incorporating this scaffold have demonstrated a remarkable diversity of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective activities.[1] The substituents on the benzene ring play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule. The presence of a chlorine atom at the 5-position and a methoxy group at the 6-position, as in the title compound, is anticipated to influence its lipophilicity, metabolic stability, and target-binding interactions, making it a valuable candidate for library synthesis and lead optimization campaigns.[2]

Core Chemical Identifiers and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are paramount for any experimental work. The following section details the key identifiers and computed physicochemical parameters for this compound.

Chemical Structure and Identifiers

The relationship between the chemical name and its standardized machine-readable identifiers is crucial for database searching and cheminformatics.

Caption: Relationship between chemical name, SMILES, and InChIKey.

Physicochemical Data

The following table summarizes the key physicochemical properties. Experimental data for this specific molecule is not widely published; therefore, high-quality computed values from reputable sources are provided.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClN₂OS | --INVALID-LINK--[3] |

| Molecular Weight | 214.67 g/mol | --INVALID-LINK--[3] |

| CAS Number | 74821-70-8 | --INVALID-LINK--[2] |

| InChIKey | WSLXLABOEWJWJL-UHFFFAOYSA-N | --INVALID-LINK--[3] |

| Canonical SMILES | COC1=C(C=C2C(=C1)SC(=N2)N)Cl | --INVALID-LINK--[3] |

| XLogP3 (Predicted) | 2.8 | --INVALID-LINK--[3] |

| Hydrogen Bond Donors | 1 | --INVALID-LINK--[3] |

| Hydrogen Bond Acceptors | 4 | --INVALID-LINK--[3] |

| Rotatable Bond Count | 1 | --INVALID-LINK--[3] |

| Topological Polar Surface Area | 81.2 Ų | --INVALID-LINK--[3] |

| Heavy Atom Count | 13 | --INVALID-LINK--[3] |

Synthesis and Characterization

The synthesis of 2-aminobenzothiazoles is a well-documented process in organic chemistry. The most common and reliable method involves the oxidative cyclization of a substituted arylthiourea, which is itself formed from the corresponding aniline.

Proposed Synthetic Protocol

This protocol is a representative procedure adapted from established methods for the synthesis of substituted 2-aminobenzothiazoles.[4][5] The specific starting material, 4-chloro-5-methoxyaniline, would be required.

Caption: Proposed two-step synthesis workflow.

Step 1: Synthesis of N-(4-chloro-5-methoxyphenyl)thiourea

-

To a stirred solution of 4-chloro-5-methoxyaniline (1 equivalent) in glacial acetic acid, add ammonium thiocyanate (1.1 equivalents).

-

Stir the mixture at room temperature for 1 hour to form the corresponding arylthiourea intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).

Step 2: Oxidative Cyclization to this compound

-

Cool the reaction mixture from Step 1 in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the mixture at room temperature for 2-4 hours.

-

Pour the reaction mixture into ice-cold water.

-

Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure this compound.

Structural Characterization: Predicted Spectroscopic Data

¹H NMR (Proton NMR):

-

Aromatic Protons (2H): Two singlets are expected in the aromatic region (δ 7.0-7.8 ppm). The proton at C4 (adjacent to the sulfur) and the proton at C7 (adjacent to the methoxy group) will appear as distinct singlets due to the substitution pattern.

-

Amine Protons (2H): A broad singlet corresponding to the -NH₂ group, typically in the range of δ 5.0-6.0 ppm, which may be exchangeable with D₂O.

-

Methoxy Protons (3H): A sharp singlet around δ 3.8-4.0 ppm corresponding to the -OCH₃ group.

¹³C NMR (Carbon NMR):

-

C=N Carbon (C2): The carbon of the guanidinic system within the thiazole ring is expected to be the most downfield, typically in the range of δ 165-170 ppm.

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-155 ppm). The carbons attached to heteroatoms (C-O, C-S, C-N, C-Cl) will have characteristic shifts. For instance, the carbon bearing the methoxy group (C6) would be around δ 145-155 ppm, while the carbon with the chlorine atom (C5) would be in the δ 125-135 ppm range.

-

Methoxy Carbon (1C): A signal around δ 55-60 ppm corresponding to the -OCH₃ carbon.

IR (Infrared) Spectroscopy:

-

N-H Stretching: Two characteristic sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).

-

C=N Stretching: A strong absorption band around 1630-1650 cm⁻¹ for the C=N bond of the thiazole ring.

-

C-O Stretching: A strong band for the aryl-alkyl ether linkage around 1250 cm⁻¹.

-

C-Cl Stretching: A band in the fingerprint region, typically around 700-800 cm⁻¹.

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 214. A characteristic isotopic pattern (M+2 peak) with an intensity of approximately one-third of the molecular ion peak will be observed due to the presence of the ³⁷Cl isotope.

-

Fragmentation: Common fragmentation patterns for benzothiazoles involve cleavage of the thiazole ring.

Applications in Drug Discovery and Research

While specific applications for this compound are not extensively documented, its structural motifs are present in compounds with significant biological activity. It serves as a valuable building block for generating novel chemical entities.[2] The combination of the electron-withdrawing chlorine atom and the electron-donating methoxy group provides a unique electronic profile that can be exploited for targeted drug design.

Researchers can leverage this compound in various workflows:

-

Fragment-Based Drug Discovery (FBDD): As a "privileged fragment," it can be used in initial screens to identify hits that can be elaborated into more potent leads.

-

Lead Optimization: The amine group provides a convenient handle for derivatization, allowing for the rapid synthesis of amide, sulfonamide, or urea libraries to explore structure-activity relationships (SAR).

-

Probe Development: The benzothiazole core is known to be fluorescent in some derivatives, opening possibilities for the development of chemical probes for biological imaging.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. The following guidance is based on data from structurally similar compounds, such as 2-aminobenzothiazole and its chloro- and methoxy-substituted analogues.[9][10][11]

GHS Hazard Classification (Anticipated):

-

Acute Toxicity, Oral: Category 3 or 4 (Toxic or Harmful if swallowed).[10][11]

-

Eye Irritation: Category 2A (Causes serious eye irritation).[10]

-

Skin Irritation: May cause skin irritation.

-

Germ Cell Mutagenicity: Some related compounds are suspected of causing genetic defects.[11]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If Inhaled: Move person to fresh air and keep comfortable for breathing.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in the synthesis of pharmacologically active molecules. Its defined structure, combined with the versatile reactivity of the 2-amino group, makes it an attractive starting point for medicinal chemistry campaigns. This guide provides the foundational chemical, synthetic, and safety information necessary for researchers to confidently and effectively incorporate this valuable scaffold into their drug discovery and development pipelines.

References

- 1. 1559059-95-8 5-Chloro-6-methyl-1,3-benzothiazol-2-amine hydrochloride AKSci 9319DW [aksci.com]

- 2. 74821-70-8 | MFCD04113994 | this compound [aaronchem.com]

- 3. This compound | C8H7ClN2OS | CID 945354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. ijcrt.org [ijcrt.org]

- 6. 6-Methoxy-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Chloro-2-benzothiazolamine | C7H5ClN2S | CID 7226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. iosrjournals.org [iosrjournals.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. geneseo.edu [geneseo.edu]

- 11. dcfinechemicals.com [dcfinechemicals.com]

An In-Depth Technical Guide to Tautomerism in 2-Aminobenzothiazole Derivatives

Foreword: The Dynamic Nature of a Privileged Scaffold

The 2-aminobenzothiazole core is a cornerstone in medicinal chemistry and materials science, celebrated for its versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its therapeutic and functional efficacy is not solely defined by its static structure but by its dynamic equilibrium between different tautomeric forms. Understanding and controlling this tautomerism is a critical aspect of rational drug design and molecular engineering, as the predominant tautomer dictates the molecule's physicochemical properties, such as hydrogen bonding capacity, shape, and electronic distribution, which are paramount for target engagement.[1]

This guide provides a comprehensive exploration of the amino-imino tautomerism in 2-aminobenzothiazole derivatives. We will delve into the fundamental principles governing this equilibrium, the advanced analytical and computational techniques used for its characterization, and the profound implications for drug development professionals. Our approach is grounded in explaining the causality behind experimental choices, ensuring that the methodologies presented are robust and self-validating.

The Tautomeric Landscape: Amino vs. Imino Forms

2-Aminobenzothiazole primarily exists in a dynamic equilibrium between two principal tautomeric forms: the amino form and the imino form.[1] The imino form can be further differentiated into cis and trans isomers based on the orientation around the C=N double bond, leading to three potential structures in total.[1][3]

The transition between these forms involves a proton transfer, a process that can be influenced by the surrounding environment.[3]

Caption: Tautomeric equilibrium and isomerization in 2-aminobenzothiazole.

Inherent Stability: The Primacy of the Amino Tautomer

Overwhelming experimental and computational evidence confirms that the amino tautomer is the most stable form under most conditions.[1][4] This superior stability is fundamentally attributed to the preservation of the aromaticity within the benzothiazole ring system in this configuration.[1] The imino forms disrupt this aromaticity, incurring a significant energetic penalty.

Computational chemistry, particularly Density Functional Theory (DFT), allows for the precise quantification of these stability differences. The calculated relative energies consistently show a clear energetic preference for the amino tautomer.

Table 1: Calculated Relative Energies of 2-Aminobenzothiazole Tautomers Data compiled from DFT (B3LYP/6-311++G(d,p)) calculations.[1][3]

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water |

| Amino (T1) | 0.00 | 0.00 |

| trans-Imino (T2) | 8.5 - 10.5 | 7.0 - 9.0 |